molecular formula C16H7Cl2F6N3 B2937004 N-(2,4-dichlorophenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine CAS No. 241488-38-0

N-(2,4-dichlorophenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine

Cat. No.: B2937004
CAS No.: 241488-38-0
M. Wt: 426.14
InChI Key: ZJMBKUFYBQJEBN-UHFFFAOYSA-N
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Description

“N-(2,4-dichlorophenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine” is a compound that belongs to the class of 1,8-naphthyridines . These compounds have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They are broadly distributed in nature and exist as a chief constituent in biology with a wide range of physiological and pharmacological properties .


Synthesis Analysis

An efficient synthetic strategy was developed for the synthesis of hybrid pharmacophores; encompass the merging of β-lactams, 1,8-naphthyridine and secondary amines/pyridines . With a simple unified synthetic protocol, a series of substituted 3-chloro-1-((3-(2-(trifluoromethyl)phenyl)-1,8-naphthyridin-2-yl)amino)azetidin-2-one compounds were prepared .


Chemical Reactions Analysis

The synthesis of 1,8-naphthyridines involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .

Scientific Research Applications

Polyimide and Polyamide Materials

  • High-Performance Polymers : Novel fluorinated polyimides and polyamides derived from trifluoromethyl-substituted bis(ether amine) monomers have been synthesized, showing outstanding solubility, excellent thermal stability, and low dielectric constants. These materials are suitable for applications requiring transparent, flexible, and strong films, such as in electronic and optical devices due to their low moisture absorption and good electrical properties (Chung et al., 2008), (Hsiao et al., 2004).

Chemical Analysis and Photoinitiation

  • Analytical Chemistry Applications : The use of ionic liquids for improving the separation and quantization of aromatic amines, which are typically present as contaminants in consumer products, showcases the importance of fluorinated compounds in enhancing chemical analysis techniques (Lizier et al., 2012).
  • Photoinitiation for Polymerization : A benzophenone-naphthalimide derivative, designed for high-performance photoinitiation, demonstrates the potential of naphthalene derivatives in polymer chemistry, particularly under near UV and visible light for radical and cationic polymerizations (Zhang et al., 2015).

Catalysis and Polymer Synthesis

  • Catalysis : Research into the catalytic applications of fluorinated phenylboronic acids for dehydrative condensation between carboxylic acids and amines further underscores the utility of fluorinated naphthalene derivatives in facilitating chemical transformations, particularly in peptide synthesis (Wang et al., 2018).
  • Synthesis of High-Performance Polyimides : The development of soluble, thermally stable, silane-containing aromatic polyimides, with reduced dielectric constant, highlights the advancements in polymer materials tailored for electronic applications, leveraging the unique properties of fluorinated naphthalene derivatives (Babanzadeh et al., 2010).

Mechanism of Action

Target of Action

Similar compounds have been reported to have anticancer properties . Therefore, it’s plausible that this compound may also target cancer cells or specific proteins within these cells.

Mode of Action

It’s likely that it interacts with its targets in a way that disrupts their normal function, leading to the desired therapeutic effects .

Biochemical Pathways

Given its potential anticancer properties , it may be involved in pathways related to cell growth and proliferation.

Result of Action

Given its potential anticancer properties , it may induce cell death or inhibit cell growth in cancer cells.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H7Cl2F6N3/c17-7-1-3-11(10(18)5-7)25-13-4-2-8-9(15(19,20)21)6-12(16(22,23)24)26-14(8)27-13/h1-6H,(H,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMBKUFYBQJEBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H7Cl2F6N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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